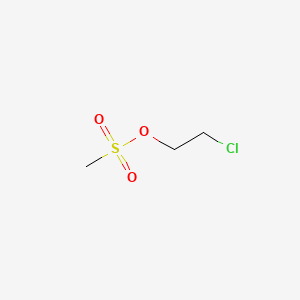

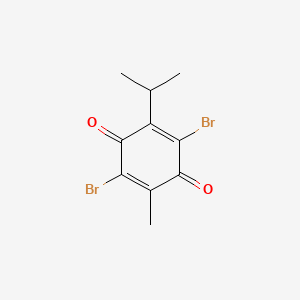

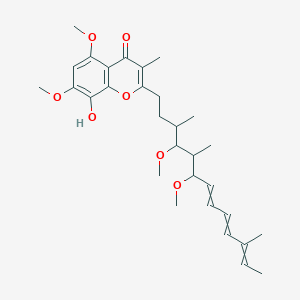

![molecular formula C6H4BrN3 B1206681 5-Bromoimidazo[1,2-a]pyrazine CAS No. 87597-26-0](/img/structure/B1206681.png)

5-Bromoimidazo[1,2-a]pyrazine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-Bromoimidazo[1,2-a]pyrazine involves the condensation of α-halogenocarbonyl compounds and aminopyrazines. Various derivatives of imidazo[1,2-a]pyrazine have been synthesized, demonstrating a broad spectrum of biological activities. Notably, a process based on the Groebke–Blackburn–Bienaymé multicomponent reaction facilitates the efficient preparation of 3-Aminoimidazo[1,2-a]pyrazine derivatives, highlighting the versatility and significance of this scaffold in drug development (Sablayrolles et al., 1984); (Baenziger, Durantie, & Mathes, 2017).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various synthetic and analytical techniques, including X-ray crystallography. Such studies provide crucial insights into the compound's conformation and reactivity, underpinning the development of novel compounds with enhanced biological activities (Adib et al., 2008).

Chemical Reactions and Properties

This compound participates in a range of chemical reactions, reflecting its reactivity and potential as a building block for more complex structures. For instance, its ability to undergo cyclization reactions and engage in phosphodiesterase-inhibiting properties showcases its chemical versatility (Sablayrolles et al., 1984).

Applications De Recherche Scientifique

Synthèse organique

5-Bromoimidazo[1,2-a]pyrazine : sert de squelette polyvalent en synthèse organique {svg_1}. Sa structure permet diverses substitutions, ce qui peut conduire à la création de nombreux composés nouveaux ayant des applications potentielles dans différents domaines de la chimie et de la pharmacologie.

Développement de médicaments

Ce composé a montré un potentiel prometteur dans le développement de médicaments, en particulier en tant que squelette pour la création de nouveaux produits pharmaceutiques {svg_2}. Sa capacité à se lier à diverses cibles biologiques peut être exploitée pour développer de nouveaux médicaments avec des profils d'efficacité et de sécurité améliorés.

Science des matériaux

En science des matériaux, This compound a des applications potentielles en raison de ses caractéristiques structurelles. Il peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés optiques ou électroniques spécifiques {svg_3}.

Dispositifs optoélectroniques

La structure chimique unique et les comportements optiques des dérivés de This compound les rendent adaptés à une utilisation dans les dispositifs optoélectroniques. Ils peuvent fonctionner comme émetteurs ou autres composants essentiels dans ces dispositifs {svg_4}.

Capteurs

En raison de ses propriétés luminescentes, This compound peut être utilisé dans la technologie des capteurs. Il peut être incorporé dans des capteurs qui détectent des produits chimiques spécifiques ou des changements environnementaux {svg_5}.

Médicaments anticancéreux

Des recherches sont en cours sur l'utilisation de This compound dans le développement de médicaments anticancéreux. Sa capacité à interférer avec la croissance des cellules cancéreuses en fait un candidat pour la création de nouveaux traitements oncologiques {svg_6}.

Microscopie confocale

En tant qu'émetteur, This compound peut être utilisé en microscopie confocale à des fins d'imagerie. Ses propriétés peuvent améliorer la qualité des images obtenues, ce qui facilite des diagnostics plus précis {svg_7}.

Techniques d'imagerie

Dans diverses techniques d'imagerie, les dérivés du composé pourraient servir d'agents de contraste ou de marqueurs fluorescents, fournissant des images plus claires pour les diagnostics médicaux ou les applications de recherche {svg_8}.

Mécanisme D'action

Target of Action

5-Bromoimidazo[1,2-a]pyrazine primarily targets phosphodiesterase and beta-adrenergic receptors . These targets play a crucial role in various biological processes. Phosphodiesterase is involved in breaking down cyclic nucleotides, while beta-adrenergic receptors are part of the sympathetic nervous system and are activated by epinephrine and norepinephrine.

Mode of Action

The compound interacts with its targets by inhibiting their function . By inhibiting phosphodiesterase, it prevents the breakdown of cyclic nucleotides, leading to an increase in their levels. The inhibition of beta-adrenergic receptors can lead to various physiological changes, including relaxation of smooth muscle in the airways.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The result of this compound’s action is the modulation of the activity of its target proteins, leading to changes at the molecular and cellular levels. For example, the inhibition of phosphodiesterase can lead to an increase in the levels of cyclic nucleotides, affecting various cellular processes. The inhibition of beta-adrenergic receptors can lead to relaxation of smooth muscle in the airways, showing antibronchospastic activity in vitro .

Safety and Hazards

5-Bromoimidazo[1,2-a]pyrazine is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Orientations Futures

Analyse Biochimique

Biochemical Properties

5-Bromoimidazo[1,2-a]pyrazine plays a crucial role in biochemical reactions, particularly in the inhibition of phosphodiesterase and beta-adrenergic receptors . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit phosphodiesterase, an enzyme responsible for breaking down cyclic nucleotides, thereby affecting signal transduction pathways. Additionally, this compound interacts with beta-adrenergic receptors, which are involved in the regulation of heart rate and muscle relaxation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exhibits antibronchospastic activity in vitro, indicating its potential in respiratory therapies . Furthermore, its interaction with phosphodiesterase and beta-adrenergic receptors suggests its role in regulating cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits phosphodiesterase by binding to its active site, preventing the breakdown of cyclic nucleotides. This inhibition leads to increased levels of cyclic AMP and cyclic GMP, which are crucial for various cellular processes. Additionally, this compound modulates beta-adrenergic receptors, affecting their signaling pathways and influencing physiological responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere conditions at temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibronchospastic activity. At higher doses, it may cause toxic or adverse effects. Understanding the threshold effects and the safe dosage range is crucial for its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding these mechanisms is essential for optimizing its therapeutic potential .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Identifying these localization signals and understanding their impact on the compound’s function can provide insights into its therapeutic applications .

Propriétés

IUPAC Name |

5-bromoimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-3-8-4-6-9-1-2-10(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOIGNRRWFGLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236499 | |

| Record name | 5-Bromoimidazo(1,2-a)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87597-26-0 | |

| Record name | 5-Bromoimidazo(1,2-a)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087597260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromoimidazo(1,2-a)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromoimidazo[1,2-a]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

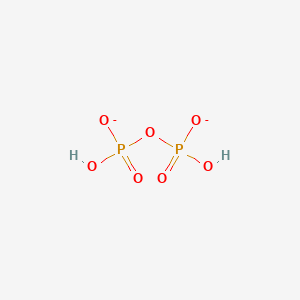

![5,6,6a,7,8,12b-Hexahydrobenzo[a]phenanthridine-10,11-diol](/img/structure/B1206605.png)

![2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1206618.png)